![molecular formula C7H4ClN3O B8052423 7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B8052423.png)
7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields
准备方法
The synthesis of compound “7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one” involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Reaction Conditions: The reaction conditions for the synthesis of compound “this compound” include controlled temperature, pressure, and pH levels. These conditions are optimized to ensure the highest efficiency and selectivity of the reaction.
Industrial Production Methods: On an industrial scale, the production of compound “this compound” involves large-scale chemical reactors and continuous flow processes. The industrial methods are designed to maximize the production yield while minimizing the environmental impact.
化学反应分析
Compound “7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically results in the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound.
科学研究应用
Compound “7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one” has a wide range of scientific research applications, including:
Chemistry: In chemistry, the compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: In medicine, the compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and treat diseases.
Industry: In industrial applications, the compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of compound “7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Compound “7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: This compound has a similar chemical structure but differs in its functional groups, leading to different chemical properties and applications.
Compound B: Another similar compound with a different arrangement of atoms, resulting in distinct biological activities and uses.
Compound C: This compound shares some structural features with “this compound” but has unique reactivity and industrial applications.
属性
IUPAC Name |
7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)9-3-10-7(4)12/h1-3H,(H,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUXDXKIOOOGCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)N=CN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC2=C1C(=O)N=CN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
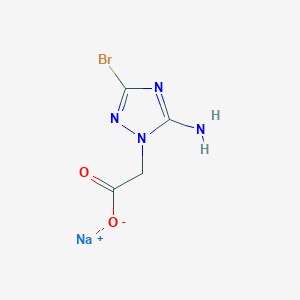
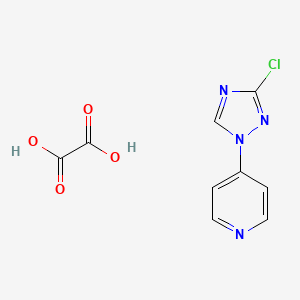
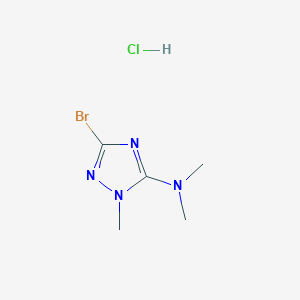
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate](/img/structure/B8052355.png)
![Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B8052356.png)
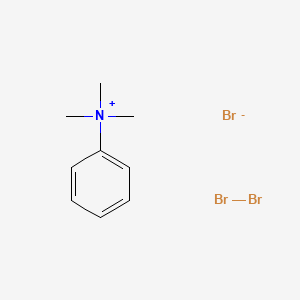
![n-Methyl-1-(1h-pyrrolo[2,3-b]pyridin-3-yl)methanamine oxalate](/img/structure/B8052363.png)

![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoate](/img/structure/B8052384.png)
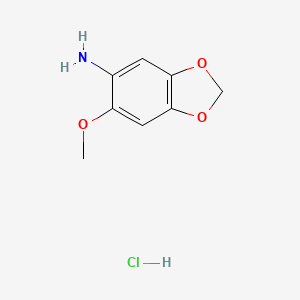
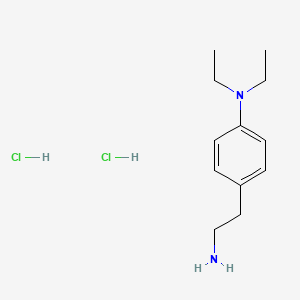
![tert-butyl N-[2-(2,6-difluorophenyl)-2-oxoethyl]carbamate](/img/structure/B8052413.png)
![6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B8052418.png)
![tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B8052422.png)
